![molecular formula C14H16N2O3S2 B2665846 N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide CAS No. 899956-07-1](/img/structure/B2665846.png)
N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a sulfamoyl group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of “N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide” would likely be determined through techniques such as 1H NMR, 13C NMR, and HRMS spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide” would likely be determined through techniques such as FT-IR spectroscopy .Scientific Research Applications
Crystal Structure and Synthesis
The crystal structure of a compound closely related to N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide, specifically 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, has been characterized through spectral analysis and X-ray diffraction studies. This study provided insights into the molecular configuration and interactions within the crystal, highlighting N–H···S, C–H···O, and N–H···O hydrogen bonds along with π···π interactions between the rings, which contribute to the stability of the crystal structure (Sharma et al., 2016).
Anticancer Activity
In another study, a series of substituted benzamides, which are structurally similar to N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide, were synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher potency than the reference drug etoposide, indicating the potential therapeutic applications of such compounds in cancer treatment (Ravinaik et al., 2021).
Enzyme Inhibition
Research on aromatic sulfonamide inhibitors, including compounds similar to N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide, has demonstrated their effectiveness as inhibitors of carbonic anhydrase isoenzymes. These inhibitors exhibited nanomolar half maximal inhibitory concentrations (IC50) against several isoenzymes, suggesting their potential use in therapeutic applications targeting enzyme regulation (Supuran et al., 2013).
Electrophysiological Activity
Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide. These compounds showed potency comparable to sematilide, a selective class III agent, indicating their potential as therapeutic agents in cardiac arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
A novel thiophene Schiff base, structurally similar to N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide, was synthesized and evaluated as a corrosion inhibitor for mild steel. The study found high inhibition efficiency, suggesting the potential application of such compounds in protecting metals against corrosion, which is crucial in various industrial applications (Tezcan et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-14(12-5-2-1-3-6-12)15-8-10-21(18,19)16-11-13-7-4-9-20-13/h1-7,9,16H,8,10-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUVMLJMPQYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

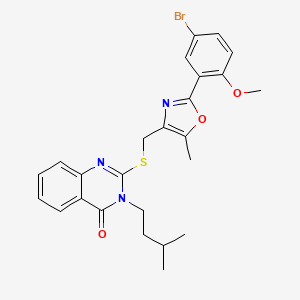
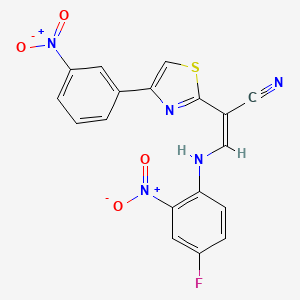

![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)

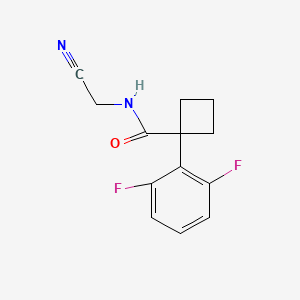
![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
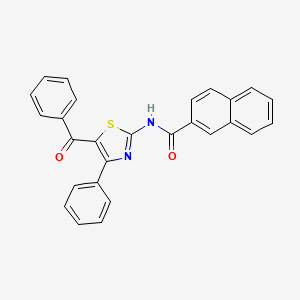

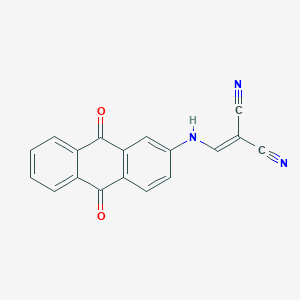
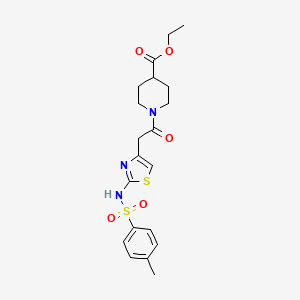
![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)
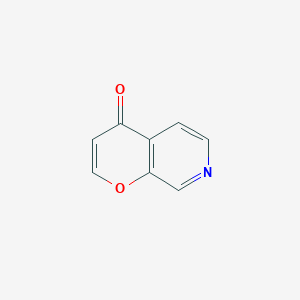
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)